2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-[5-methoxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyridin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O5/c1-17-12-23(26-34-17)25-24(31)16-29-15-22(33-3)21(30)13-19(29)14-27-8-10-28(11-9-27)18-4-6-20(32-2)7-5-18/h4-7,12-13,15H,8-11,14,16H2,1-3H3,(H,25,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBGZQUDQAPDBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyridinone Core
The pyridinone ring is synthesized via cyclocondensation of β-keto esters with amines. A representative protocol involves:
Reagents :
- Ethyl 3-methoxy-4-oxopent-2-enoate (1.2 equiv)
- Ammonium acetate (2.0 equiv)
- Glacial acetic acid (solvent)
Conditions :
Mechanism :
The reaction proceeds through enamine formation, followed by intramolecular cyclization and dehydration (Figure 1).
Functionalization with Piperazine Derivatives
The piperazine moiety is introduced via N-alkylation using a bromomethyl intermediate. Key steps include:
Reagents :
- 1-(4-Methoxyphenyl)piperazine (1.5 equiv)
- Pyridinone bromomethyl derivative (1.0 equiv)
- Potassium carbonate (3.0 equiv)
- Dimethylformamide (DMF, solvent)
Conditions :
Optimization Notes :
- Excess piperazine minimizes di-alkylation byproducts.
- DMF enhances solubility but requires careful drying to prevent hydrolysis.
Acetamide Side Chain Installation
The N-(5-methyl-1,2-oxazol-3-yl)acetamide group is appended via a carbodiimide-mediated coupling:
Reagents :
- 2-(5-Methyl-1,2-oxazol-3-yl)amine (1.1 equiv)
- Activated acetic acid derivative (e.g., acetyl chloride, 1.2 equiv)
- N,N’-Dicyclohexylcarbodiimide (DCC, 1.5 equiv)
- 4-Dimethylaminopyridine (DMAP, catalytic)
Conditions :
- Room temperature, 24 hours in dichloromethane
- Yield: 60–68%
Side Reactions :
- Over-acylation at the oxazole nitrogen is mitigated by using bulky bases like triethylamine.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMAc) improve piperazine alkylation yields versus tetrahydrofuran (THF) or acetonitrile (Table 1).
Table 1: Solvent Impact on Piperazine Alkylation Yield
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMF | 60 | 72 |
| DMAc | 60 | 68 |
| THF | 60 | 52 |
| Acetonitrile | 60 | 48 |
Catalytic Systems for Coupling Reactions
Palladium-based catalysts (e.g., Pd(OAc)₂) enhance efficiency in Suzuki-Miyaura cross-coupling steps for precursor synthesis (Table 2).
Table 2: Catalyst Performance in Precursor Synthesis
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | Triphenylphosphine | 85 |
| PdCl₂(dppf) | Dppf | 89 |
| None | — | 32 |
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (s, 1H, pyridinone H₃), 6.89–6.91 (m, 4H, aryl-H), 4.21 (s, 2H, CH₂-piperazine), 3.76 (s, 3H, OCH₃).
- HRMS : m/z calculated for C₂₇H₃₂N₄O₅ [M+H]⁺: 493.2449; found: 493.2452.
Comparative Analysis of Synthetic Routes
Two dominant strategies emerge:
- Linear Synthesis : Sequential assembly of pyridinone → piperazine → acetamide (Overall yield: 34–42%).
- Convergent Synthesis : Parallel preparation of pyridinone-piperazine and acetamide modules, followed by coupling (Overall yield: 48–55%).
Table 3: Route Efficiency Comparison
| Parameter | Linear Route | Convergent Route |
|---|---|---|
| Total Steps | 7 | 5 |
| Average Yield/Step | 85% | 88% |
| Purity (HPLC) | 95% | 98% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions may target the carbonyl group in the pyridinone ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Medicine
Drug Development: Due to its complex structure, the compound may serve as a lead compound for developing new pharmaceuticals.
Industry
Material Science: The compound’s unique properties may make it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide would depend on its specific interactions with biological targets. This may involve:
Molecular Targets: Such as enzymes, receptors, or nucleic acids.
Pathways: The compound may modulate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound’s structural uniqueness lies in its combination of a dihydropyridinone core, dual methoxy groups, and an oxazole-acetamide side chain. Below is a comparison with structurally related compounds from the literature:
Bioactivity and Mode of Action
- Target Compound: While direct bioactivity data are unavailable, its structural features suggest serotonin or dopamine receptor modulation, as piperazine derivatives (e.g., aripiprazole) often target these pathways . The dihydropyridinone core may confer antioxidant properties, as seen in similar scaffolds .
- Benzothiazole Analogue (): Benzothiazoles are known for antitumor activity, but the absence of a dihydropyridinone core may limit CNS penetration compared to the target compound.
- Quinoxaline-Oxadiazole (): The quinoxaline moiety in compound 10g enhances DNA intercalation, a mechanism absent in the target compound due to its oxazole and dihydropyridinone groups .
Physicochemical Properties
- Solubility : The dual methoxy groups in the target compound may enhance water solubility compared to chloro- or nitro-substituted analogues (e.g., ’s chlorobenzyl group) .
Research Findings and Data Mining Insights
- Bioactivity Clustering : demonstrates that structurally similar compounds (e.g., shared piperazine or acetamide motifs) cluster in bioactivity profiles, suggesting the target compound may share modes of action with serotonin receptor modulators or kinase inhibitors .
- Protein Target Predictions : Piperazine-containing compounds often target GPCRs, while oxadiazoles inhibit enzymes like topoisomerases. The target compound’s hybrid structure may exhibit dual activity .
Biological Activity
The compound 2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide, also known as G876-0762, is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, chemical properties, and relevant research findings.
The molecular formula of G876-0762 is C27H32N4O5, with a molecular weight of 492.58 g/mol. The compound features multiple functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C27H32N4O5 |
| Molecular Weight | 492.58 g/mol |
| LogP (Partition Coefficient) | 2.639 |
| LogD (Distribution Coefficient) | 2.637 |
| Water Solubility (LogSw) | -3.04 |
| pKa (Acid Dissociation Constant) | 11.57 |
| pKb (Base Dissociation Constant) | 5.02 |
G876-0762's biological activity is primarily attributed to its interaction with various receptors in the central nervous system (CNS). The presence of the piperazine moiety suggests potential activity at serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions.
Antidepressant Effects
Research indicates that compounds similar to G876-0762 exhibit antidepressant-like effects in animal models. A study demonstrated that derivatives of dihydropyridine compounds could significantly reduce depressive behaviors in rodents, suggesting that G876-0762 may have similar properties due to its structural analogies.
Antioxidant Properties
The antioxidant activity of G876-0762 has been evaluated through various assays measuring its ability to scavenge free radicals. Preliminary findings suggest that this compound may protect neuronal cells from oxidative stress, which is implicated in neurodegenerative diseases.
Case Studies and Research Findings
- Study on Neuroprotective Effects : A recent study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of G876-0762 in vitro. Results showed that the compound significantly inhibited neuronal apoptosis induced by oxidative stress.
- Behavioral Studies : In behavioral assays involving forced swim tests and tail suspension tests, G876-0762 demonstrated significant reductions in immobility time compared to control groups, indicating potential antidepressant-like effects.
- Pharmacokinetics : Pharmacokinetic studies revealed that G876-0762 has favorable absorption characteristics with a half-life conducive for therapeutic use, making it a candidate for further development as a CNS-active agent.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions:
- Step 1 : Formation of the dihydropyridine core via cyclization under reflux (150°C) using pyridine as a catalyst .
- Step 2 : Introduction of the piperazine moiety via nucleophilic substitution, requiring inert atmospheres and controlled pH (8–10) to prevent side reactions .
- Step 3 : Acetamide coupling using a base (e.g., triethylamine) in polar aprotic solvents (DMF or DMSO) .
- Key Conditions : Temperature control (±2°C), catalyst selection (e.g., Zeolite Y-H for regioselectivity), and purification via recrystallization (ethanol/water mixtures) .
Q. Which analytical methods are most reliable for characterizing purity and structure?
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the dihydropyridine and piperazine groups .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ at m/z 521.23) .
- HPLC-PDA : Assesses purity (>95% required for biological assays) using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
Q. What preliminary biological screening strategies are recommended?
- In vitro assays : Test kinase inhibition (e.g., EGFR, VEGFR) or GPCR binding (e.g., serotonin/dopamine receptors due to piperazine) at 1–100 µM .
- Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cells to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can structural modifications optimize selectivity for target receptors?
- SAR Insights :
| Modification | Impact | Reference |
|---|---|---|
| Methoxy → Chloro (dihydropyridine) | Increased lipophilicity and CNS penetration | |
| Piperazine substitution (e.g., 4-fluorophenyl) | Enhanced GPCR affinity | |
| Oxazole → Triazole (acetamide tail) | Improved metabolic stability |
- Methodology : Use computational docking (AutoDock Vina) to predict binding poses, followed by synthesizing analogs via Suzuki-Miyaura coupling .
Q. How to resolve contradictions in proposed mechanisms of action?
- Hypothesis 1 : Serotonin receptor antagonism (based on piperazine analogs) .
- Hypothesis 2 : Kinase inhibition (due to dihydropyridine’s ATP-competitive motifs) .
- Validation :
- Competitive binding assays : Compare IC50 values against 5-HT2A and EGFR .
- Kinase profiling panels (Eurofins) : Test 50+ kinases to identify off-target effects .
Q. What experimental designs mitigate metabolic instability in vivo?
- Microsomal Stability Assays : Incubate with rat liver microsomes (RLM) and quantify parent compound via LC-MS/MS .
- Strategies for Improvement :
- Introduce electron-withdrawing groups (e.g., CF3) on the oxazole ring .
- Replace labile esters with amides (e.g., N-methylation of acetamide) .
Data Contradiction Analysis
Q. Why do solubility predictions conflict with experimental data?
- Issue : Computational models (e.g., SwissADME) overestimate aqueous solubility due to the compound’s high logP (~3.5) .
- Solution : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (PLGA encapsulation) for in vivo studies .
Q. How to interpret conflicting cytotoxicity results across cell lines?
- Case Study : IC50 = 10 µM in HeLa vs. >50 µM in MCF-7 .
- Root Cause : Differential expression of efflux pumps (e.g., P-gp) or metabolic enzymes (CYP3A4).
- Mitigation : Co-administer with inhibitors (e.g., verapamil for P-gp) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
